molecular formula C19H25N5O B10999001 N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-4-(1H-pyrrol-1-yl)butanamide

N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-4-(1H-pyrrol-1-yl)butanamide

Cat. No.: B10999001
M. Wt: 339.4 g/mol
InChI Key: YUBFWEQBMYSBPQ-UHFFFAOYSA-N
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Description

N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-4-(1H-pyrrol-1-yl)butanamide is a complex organic compound that features a benzimidazole core linked to a pyrrole moiety through a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-4-(1H-pyrrol-1-yl)butanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the benzimidazole core with 2-chloro-N,N-dimethylethylamine in the presence of a base.

    Attachment of the Pyrrole Moiety: The final step involves coupling the benzimidazole derivative with 4-(1H-pyrrol-1-yl)butanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-4-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylaminoethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.

    Substitution: Alkyl halides; in polar aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-4-(1H-pyrrol-1-yl)butanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting neurological or oncological pathways.

    Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound can be used as a probe to study biological processes involving benzimidazole and pyrrole derivatives.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to DNA and proteins, potentially inhibiting their function. The dimethylaminoethyl group may enhance the compound’s solubility and facilitate its transport across cell membranes. The pyrrole moiety could interact with various enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its unique combination of functional groups, which may confer distinct biological and chemical properties

Properties

Molecular Formula

C19H25N5O

Molecular Weight

339.4 g/mol

IUPAC Name

N-[1-[2-(dimethylamino)ethyl]benzimidazol-5-yl]-4-pyrrol-1-ylbutanamide

InChI

InChI=1S/C19H25N5O/c1-22(2)12-13-24-15-20-17-14-16(7-8-18(17)24)21-19(25)6-5-11-23-9-3-4-10-23/h3-4,7-10,14-15H,5-6,11-13H2,1-2H3,(H,21,25)

InChI Key

YUBFWEQBMYSBPQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=NC2=C1C=CC(=C2)NC(=O)CCCN3C=CC=C3

Origin of Product

United States

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